molecular formula C12H14BClF3NO2 B1488042 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine CAS No. 741709-67-1

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B1488042
CAS No.: 741709-67-1
M. Wt: 307.5 g/mol
InChI Key: DHNHWFXDOLYRBO-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₄BClF₃NO₂ Molecular Weight: 307.51 g/mol CAS No.: 1150271-27-4 Key Features:

  • Contains a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • Chloro (Cl) and trifluoromethyl (CF₃) substituents at positions 2 and 3 on the pyridine ring, respectively. The Cl group enhances electrophilicity, while CF₃ improves lipophilicity and metabolic stability .
    Applications: Widely used in pharmaceutical intermediates, particularly in synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)9(14)18-6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNHWFXDOLYRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743135
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741709-67-1
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Catalytic System

Procedure Summary

  • Charge a Schlenk flask with [Ir(OMe)(COD)]₂, dtbbpy, HBPin, and substrate under nitrogen.
  • Heat at 80°C for 12–24 hours (monitored by GC–MS/TLC).
  • Purify via silica gel chromatography (eluent: dichloromethane/hexane).

Yield : 60–85%

Key Reaction Parameters

Parameter Value/Detail Source
Catalyst loading 1 mol% Ir, 2 mol% ligand
Reaction time 12–24 hours
Boron reagent HBPin (1.5 equiv)
Purification method Column chromatography (SiO₂)
Scalability Demonstrated at 1 mmol scale

Characterization Data

Physicochemical Properties

Property Value Source
Molecular formula C₁₂H₁₄BClF₃NO₂
Molecular weight 307.5 g/mol
CAS number 741709-67-1

Spectroscopic Data (Compound 1e in)

  • ¹H NMR (600 MHz, CDCl₃): δ = 9.15 (s, 1H), 8.53 (s, 1H), 1.38 (s, 12H, BPin-CH₃).
  • ¹³C NMR (151 MHz, CDCl₃): δ = 156.9 (CH), 146.9 (q, J = 37.4 Hz), 142.3 (q, J = 5.4 Hz), 122.3 (CF₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ = −59.7 (CF₃), −64.7 (CF₃).
  • ¹¹B NMR (192 MHz, CDCl₃): δ = 30.0.

Mechanistic Insights

The reaction proceeds via direct C–H activation at the C5 position of the pyridine ring, facilitated by the iridium catalyst. The electron-withdrawing trifluoromethyl group enhances regioselectivity by directing borylation to the meta position.

Advantages of the Method

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: : The compound can be reduced to remove the trifluoromethyl group.

  • Substitution: : The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Pyridine N-oxide: : Formed through oxidation.

  • Trifluoromethyl-free pyridine: : Resulting from reduction.

  • Substituted pyridines: : Various substituted pyridines can be formed through substitution reactions.

Scientific Research Applications

Chemistry

This compound is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules. It serves as a versatile building block in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biological targets.

Medicine

The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.

Industry

In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific application. In cross-coupling reactions, it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.

Comparison with Similar Compounds

2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3-Pyridinamine

Molecular Formula: C₁₁H₁₆BClN₂O₂ Molecular Weight: 254.52 g/mol CAS No.: 1073354-96-7 Key Differences:

  • Replaces the trifluoromethyl group with an amine (-NH₂) at position 3.
  • The amine group facilitates hydrogen bonding, improving solubility but reducing lipophilicity compared to the trifluoromethyl analog.
    Applications : Used in medicinal chemistry for functionalization via amidation or alkylation reactions .

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(Trifluoromethyl)Pyridine

Molecular Formula: C₁₂H₁₅BF₃NO₂ Molecular Weight: 273.06 g/mol CAS No.: 1084953-47-8 Key Differences:

  • Trifluoromethyl group at position 2 instead of position 3.
  • Lacks the chloro substituent, reducing electrophilicity and cross-coupling reactivity.
    Applications : Intermediate in agrochemicals and materials science due to its regiochemical flexibility .

3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine

Molecular Formula: C₁₁H₁₅BFNO₂ Molecular Weight: 223.05 g/mol CAS No.: 719268-92-5 Key Differences:

  • Replaces Cl and CF₃ with a single fluorine atom at position 3.
  • Lower molecular weight and increased electronic deficiency due to fluorine’s electronegativity.
    Applications : Preferred in coupling reactions requiring mild conditions, such as fluorinated drug synthesis .

Structural and Functional Analysis

Substituent Effects on Reactivity

Compound Substituents (Position) Reactivity in Suzuki Coupling Lipophilicity (LogP)
Target Compound Cl (2), CF₃ (3) High (Cl as potential LG) 2.8 (estimated)
3-Pyridinamine Analog () Cl (2), NH₂ (3) Moderate 1.2
2-Trifluoromethyl Analog () CF₃ (2) Low (no activating group) 2.5
3-Fluoro Analog () F (3) Moderate 1.9
  • Trifluoromethyl groups increase lipophilicity, critical for blood-brain barrier penetration in CNS drugs .

Commercial and Research Considerations

Compound Purity (%) Price (1g) Key Suppliers
Target Compound 95+ €171 CymitQuimica
3-Pyridinamine Analog 97 €50 Aldrich
2-Trifluoromethyl Analog 95+ €94 American Elements
  • The target compound is priced higher due to its complex synthesis and demand in pharmaceutical R&D .

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a compound of interest in medicinal and agricultural chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antiviral properties and potential applications in drug development.

  • Molecular Formula : C11_{11}H16_{16}BClN2_2O2_2
  • Molecular Weight : 254.52 g/mol
  • CAS Number : 1073354-96-7

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds containing the trifluoromethylpyridine moiety. These compounds have shown promising results in various bioassays, particularly against plant viruses and certain bacterial strains.

Antiviral Activity

A study on novel trifluoromethylpyridine derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compounds exhibited protective and curative effects at concentrations of 500 μg/mL. Notably:

  • Curative Activity Against TMV : Compound A17 showed a curative activity of 68.6% with an EC50_{50} of 86.1 μg/mL, outperforming the standard NNM which had a curative activity of 56.6% (EC50_{50} = 131.7 μg/mL) .
  • Protective Activity Against CMV : Compounds A3 and A16 demonstrated protective effects of 61.0% and 58.0%, respectively, surpassing NNM's protective value of 44.2% .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that the presence of certain substituents on the benzene ring significantly influenced the biological activity. For instance:

CompoundR GroupCurative Activity (%)EC50_{50} (μg/mL)
A12,6-Difluorobenzyl64.320.2
A22-Bromo-5-fluorobenzyl66.143.1
A34-Fluoro-3-(trifluoromethyl)benzyl59.454.5
A17Benzene68.686.1

Case Study: Antiviral Efficacy in Agricultural Applications

In agricultural settings, trifluoromethyl pyridine derivatives have been tested for their ability to enhance systemic acquired resistance (SAR) in plants against viral infections. The induction of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia lyase (PAL) activities was observed, indicating a biochemical pathway activation that bolsters plant defenses .

Case Study: Antimicrobial Properties

Research has also indicated that pyrimidine-based compounds exhibit antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium abscessus. For example, compounds derived from similar structures displayed MIC values ranging from 4–8 μg/mL against these pathogens .

Q & A

Basic Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in cross-coupling reactions?

  • Structural Insights : The pyridine ring is substituted with a chloro group (position 2), a trifluoromethyl group (position 3), and a pinacol boronate ester (position 5). The boronate ester enables Suzuki-Miyaura cross-coupling, while the electron-withdrawing trifluoromethyl and chloro groups modulate electronic effects, potentially directing regioselectivity during coupling .
  • Methodological Note : For Suzuki reactions, use Pd catalysts (e.g., Pd(PPh₃)₄) with bases like Na₂CO₃ in polar aprotic solvents (e.g., THF/DMF) at 80–100°C .

Q. What are common synthetic routes for preparing this compound?

  • Multi-Step Synthesis :

Halogenation : Introduce chloro groups via directed ortho-metalation (DoM) or electrophilic substitution.

Boronate Installation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with Pd catalysts (e.g., PdCl₂(dppf)) in anhydrous THF .

Trifluoromethylation : Utilize Cu-mediated CF₃ transfer or direct fluorination of trichloromethyl precursors .

  • Optimization : Yields improve with strict temperature control (-78°C for lithiation steps) and inert atmospheres .

Q. How is this compound characterized to confirm purity and structure?

  • Analytical Techniques :

  • NMR : ¹H/¹³C/¹⁹F NMR to verify substituent positions (e.g., δ ~8.5 ppm for pyridine protons).
  • X-Ray Crystallography : SHELX software for resolving steric effects from bulky groups .
  • GC/MS : Monitor purity (>98% by GC) and detect by-products like deborylated species .

Advanced Questions

Q. How do steric and electronic effects of the trifluoromethyl and chloro groups impact Suzuki-Miyaura coupling efficiency?

  • Steric Hindrance : The 3-trifluoromethyl group may slow transmetalation due to steric bulk, requiring optimized ligand systems (e.g., SPhos instead of PPh₃) .
  • Electronic Effects : Electron-withdrawing groups reduce electron density on the pyridine ring, enhancing oxidative addition of aryl halides. However, excessive deactivation may necessitate higher catalyst loadings (5–10 mol% Pd) .
  • Case Study : In a 2025 study, coupling with 4-bromobenzonitrile achieved 72% yield using Pd(OAc)₂/XPhos in DMF/H₂O at 90°C .

Q. What solvent systems optimize reaction outcomes in cross-coupling applications?

  • Solvent Selection :

  • Polar Aprotic Solvents : DMF or THF enhances boronate solubility but may promote side reactions (e.g., protodeboronation).
  • Aqueous Mixes : THF/H₂O (3:1) reduces side reactions via phase separation, critical for moisture-sensitive intermediates .
    • Data Contradiction : A 2022 study reported 15% lower yields in DMF vs. THF due to competing hydrolysis; this highlights the need for solvent screening .

Q. How can conflicting regioselectivity data in coupling reactions be resolved?

  • Hypothesis Testing :

  • Computational Modeling : DFT calculations to predict preferential coupling sites (e.g., C5-boronate vs. C2-chloro directing effects).
  • Isotopic Labeling : Use ¹⁰B/¹¹B NMR to track boronate participation in transmetalation .
    • Case Study : A 2024 study resolved contradictory regioselectivity by identifying trace moisture as a cause of boronate decomposition, leading to C3-trifluoromethyl-directed coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

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